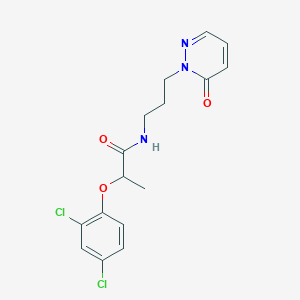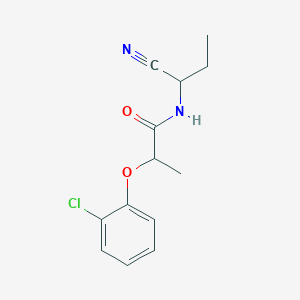![molecular formula C16H21N3O4S2 B2493732 Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate CAS No. 1164457-52-6](/img/structure/B2493732.png)
Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Transformation
Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate and its derivatives are utilized in chemical synthesis for creating complex molecules. For example, these compounds serve as intermediates in the synthesis of various heterocyclic compounds, demonstrating the importance of these chemicals in expanding the toolbox for organic synthesis and drug discovery. Studies have shown the transformation of related thiazole carboxylates into novel compounds with potential therapeutic applications, highlighting the versatility and utility of these molecules in chemical synthesis (Žugelj et al., 2009), (Spoorthy et al., 2021).
Antimicrobial and Antiproliferative Activities
Compounds derived from this compound have been studied for their antimicrobial and antiproliferative activities. Research indicates that these compounds exhibit significant activity against various bacterial and cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents. The structural modification of these compounds can lead to variations in their biological activity, which is crucial for the design of novel therapeutic agents (Ghorab et al., 2013).
Microwave-Assisted Synthesis
The use of microwave irradiation in the synthesis of derivatives of this compound has been explored, demonstrating its efficiency in reducing reaction times and improving yields. This method represents a significant advancement in synthetic chemistry, providing a faster and more energy-efficient route to synthesize complex molecules (Rábarová et al., 2004).
Novel Drug Candidates
Several studies have focused on developing novel drug candidates from this compound derivatives. These efforts aim to explore the therapeutic potential of these compounds in treating various diseases, highlighting the significance of this chemical class in the pharmaceutical industry. The exploration of these compounds' pharmacological properties could lead to the discovery of new medicines with improved efficacy and safety profiles (Yavari et al., 2002).
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for thiophene, thiazolidine, or amine functional groups .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Many drugs work by binding to their target proteins and modulating their activity, which could be the case for this compound .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of the ethyl ester group might influence its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound inhibits a key enzyme, it could lead to decreased production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-6-23-15(22)12-8(2)9(3)24-13(12)18-11(20)7-10-14(21)19(5)16(17-4)25-10/h10H,6-7H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMWZJMIANAXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)N(C(=NC)S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2493659.png)
![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)



![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide](/img/structure/B2493670.png)


